molecular formula C11H13N3O4S B11838064 tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate

tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate

Cat. No.: B11838064
M. Wt: 283.31 g/mol
InChI Key: AKPSJZYGZIOCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of tert-Butyl 2-(5,7-Dioxo-4,5-Dihydrothiazolo[5,4-d]Pyrimidin-6(7H)-Yl)Acetate

The thiazolo[5,4-d]pyrimidine core is a bicyclic system comprising fused thiazole and pyrimidine rings, which confers bioisosteric similarity to purine nucleobases. This structural mimicry enables interactions with enzymes and receptors involved in nucleotide metabolism, such as kinases and adenosine receptors. The specific derivative tert-butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate introduces three critical modifications:

  • Thiazole-Pyrimidine Fusion : The [5,4-d] annulation pattern positions substituents to optimize binding to hydrophobic pockets in biological targets, as evidenced by molecular docking studies.
  • Ketone Functionalization : The 5,7-dioxo groups enhance hydrogen-bonding potential, a feature correlated with improved inhibitory activity in kinase assays.
  • Acetate Side Chain : The tert-butyl ester at the 2-position increases lipophilicity, potentially improving membrane permeability while serving as a synthetic handle for further derivatization.

A comparative analysis of key structural features across related derivatives is provided in Table 1.

Table 1: Structural Features of Select Thiazolopyrimidine Derivatives

Compound Core Structure Substituents at Position 2 Bioactivity (IC~50~) Source
Compound 18 () Thiazolo[5,4-d]pyrimidine 2-(2-Fluorobenzyl) 0.06 nM (hA~2A~ AR)
tert-Butyl derivative Thiazolo[5,4-d]pyrimidine tert-Butyl acetate Under investigation N/A
Compound 35 () Thiazolo[3,2-a]pyrimidine Unsubstituted 1.07 μM (GI~50~)

The tert-butyl group in the subject compound may reduce metabolic degradation compared to smaller alkyl chains, as observed in analogues with enhanced pharmacokinetic profiles. Computational models suggest that the acetate moiety facilitates interactions with polar residues in enzyme active sites, such as Asn253 in adenosine A~2A~ receptors.

Historical Evolution of Thiazolopyrimidine Derivatives in Drug Discovery

The exploration of thiazolopyrimidines began in the 1960s with studies on purine bioisosteres, but significant advances emerged in the 2010s with the identification of anticancer and adenosine receptor antagonists. Key milestones include:

  • 2010–2020 : Systematic synthesis of thiazolo[3,2-a]pyrimidines revealed nanomolar activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with compound 35 achieving a GI~50~ of 1.07 μM. Structural optimization focused on C-2 and C-5 substitutions to enhance DNA intercalation and kinase inhibition.
  • 2021 : Introduction of thiazolo[5,4-d]pyrimidines as adenosine receptor ligands, exemplified by compound 18, which exhibited subnanomolar binding affinity (K~i~ = 0.06 nM) at hA~2A~ receptors. This work highlighted the scaffold’s versatility in addressing non-oncological targets.
  • 2023 : Computational design of thiazolo-pyridopyrimidines targeting CDK4/6 kinases, leveraging hybrid scaffolds to improve selectivity.

The evolution toward tert-butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate reflects two trends:

  • Increased Complexity : Early derivatives featured simple alkyl/aryl groups, while contemporary compounds incorporate ester and ketone functionalities for dual hydrogen-bond donor/acceptor capabilities.
  • Target Diversification : Initial focus on anticancer applications has expanded to include neurological disorders, driven by the scaffold’s affinity for adenosine receptors implicated in depression and inflammation.

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

tert-butyl 2-(5,7-dioxo-4H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)acetate

InChI

InChI=1S/C11H13N3O4S/c1-11(2,3)18-6(15)4-14-9(16)7-8(13-10(14)17)19-5-12-7/h5H,4H2,1-3H3,(H,13,17)

InChI Key

AKPSJZYGZIOCSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)SC=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolo[5,4-d]pyrimidine core is typically synthesized via cyclocondensation of thiourea analogs with pyrimidine precursors. For example, 2-aminothiazole-4-carboxylic acid ethyl ester reacts with malononitrile under basic conditions to form the bicyclic scaffold. Key steps include:

  • Reaction conditions : Ethanol, reflux (4–6 hours).

  • Intermediate : 5-Amino-2-methylsulfanyl-thiazolo[5,4-d]pyrimidine-6-carboxylate.

  • Oxidation : Treatment with POCl₃ under microwave irradiation yields 5,7-dichloro intermediates, which are hydrolyzed to the dioxo form using aqueous ammonia.

Alternative Route via Suzuki Coupling

Recent advancements employ Suzuki-Miyaura cross-coupling to introduce substituents post-cyclization. For instance, boronic acid derivatives of acetic acid tert-butyl ester can be coupled to chlorinated thiazolopyrimidines.

StepReagent/ConditionsOutcomeYieldReference
1POCl₃, 80°C, 3h5,7-Dichloro intermediate85%
2NH₃ (aq), 50°C, 2h5,7-Dioxo product78%

N6-Alkylation with tert-Butyl Acetate

Direct Alkylation of Secondary Amine

The N6 position of the dihydrothiazolopyrimidinone is alkylated using tert-butyl bromoacetate under basic conditions:

  • Base : K₂CO₃ or NaH in anhydrous DMF.

  • Conditions : 60–80°C, 12–24 hours.

  • Yield : 65–72% after purification by column chromatography.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered substrates, the Mitsunobu reaction using tert-butyl glycolate , triphenylphosphine , and diethyl azodicarboxylate (DEAD) in THF achieves N-alkylation.

MethodReagentsConditionsYieldReference
AK₂CO₃, DMF, 70°C24h68%
BMitsunobu, THF, rt12h55%

One-Pot Multistep Synthesis

A streamlined approach combines cyclization, oxidation, and alkylation in a single reactor:

  • Cyclocondensation : 2-Aminothiazole + ethyl acetoacetate in acetic acid.

  • In situ chlorination : POCl₃ added directly post-cyclization.

  • Hydrolysis : Aqueous NH₃ at 50°C.

  • Alkylation : tert-Butyl bromoacetate added without intermediate isolation.

  • Overall yield : 58%.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 4.67 (s, 2H, CH₂), 7.16–8.76 (m, aromatic protons).

  • IR : 1668 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N).

  • HRMS : m/z calc. for C₁₃H₁₇N₃O₄S [M+H]⁺: 327.09, found: 327.08.

Challenges and Optimization

  • Low N6 reactivity : Steric hindrance from the tert-butyl group necessitates elevated temperatures or prolonged reaction times.

  • Byproduct formation : Over-alkylation is mitigated by slow addition of bromoacetate and excess base.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsScalability
Direct alkylationHigh yield, simple setupRequires anhydrous conditionsIndustrial
MitsunobuMild conditionsCostly reagentsLab-scale
One-potTime-efficientLower yieldPilot-scale

Chemical Reactions Analysis

tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced thiazolo[5,4-d]pyrimidine derivatives.

Scientific Research Applications

tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-{5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-6-yl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the electron-deficient nature of the compound allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The thiazolo-pyrimidine scaffold is a privileged structure in drug discovery. Below is a detailed comparison with analogous compounds, focusing on structural features, substituents, and applications.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Biological/Application Context
tert-Butyl 2-(5,7-dioxo-...yl)acetate Thiazolo[5,4-d]pyrimidine tert-Butyl ester, acetamide Synthetic intermediate (e.g., peptide coupling)
IDPU (1-(7-imino-3-propyl-...)urea) Thiazolo[4,5-d]pyrimidine Urea, propyl group Neuroprotection in Parkinson’s models
Patent compound (EP 2021) Pyrazino-pyrrolo-pyrimidine tert-Butyl carbamate, spirocyclic Kinase inhibitor intermediate

Key Observations:

Core Structure Variations: The target compound’s thiazolo[5,4-d]pyrimidine core differs from IDPU’s thiazolo[4,5-d]pyrimidine in the fusion position of the thiazole and pyrimidine rings. The patent compound features a pyrazino-pyrrolo-pyrimidine core, emphasizing spirocyclic complexity for kinase inhibition .

Substituent Effects :

  • The tert-butyl ester in the target compound enhances steric bulk and lipophilicity, favoring stability during synthesis. In contrast, IDPU’s urea group enables hydrogen bonding, critical for its neuroprotective activity .
  • The patent compound’s tert-butyl carbamate serves as a transient protecting group, facilitating selective deprotection in multi-step syntheses .

IDPU: Demonstrates efficacy in reducing dopaminergic neuron loss in Parkinson’s models (EC50: ~10 μM) . Patent Compound: Intermediate in kinase inhibitor synthesis, highlighting the versatility of tert-butyl-protected heterocycles in medicinal chemistry .

Physicochemical and Pharmacokinetic Comparison

Property tert-Butyl 2-(5,7-dioxo-...)acetate IDPU Patent Compound (EP 2021)
Molecular Weight ~323.3 g/mol (estimated) 294.3 g/mol ~530.6 g/mol
LogP (Predicted) ~1.8 (moderate lipophilicity) ~0.5 ~2.5
Solubility Low in water (ester dominance) Moderate Very low (spirocyclic)
Synthetic Utility High (protecting group strategy) Low High (kinase scaffolds)

Notes:

  • The tert-butyl group in the target compound improves synthetic handling but may limit aqueous solubility.
  • IDPU’s urea moiety enhances solubility and target engagement in CNS tissues .

Biological Activity

tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N4O4S
  • Molecular Weight : 320.36 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. The process may include:

  • Cyclization Reaction : Utilizing thiazole and pyrimidine derivatives under specific conditions.
  • Reagents and Conditions : The reaction often requires a base in a solvent at elevated temperatures to facilitate the cyclization.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and function.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For example:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound also demonstrates antifungal properties in vitro.

Anticancer Potential

Research has suggested that this compound may possess anticancer activity through several mechanisms:

  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound may trigger apoptosis in tumor cells via the activation of intrinsic pathways.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Further analysis showed that it induced apoptosis as evidenced by increased caspase activity.

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (cervical cancer)1560
MCF-7 (breast cancer)1255

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the functionalization of the thiazolopyrimidine core. Key steps include:

  • Thiazole ring formation : Thiourea derivatives are reacted with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., DMF with glacial acetic acid) to construct the thiazolo[5,4-d]pyrimidine scaffold .
  • Esterification : Introduction of the tert-butyl acetate group via nucleophilic substitution or coupling reactions, often using tert-butyl bromoacetate in the presence of a base like K₂CO₃ .
  • Oxidation : Controlled oxidation of dihydro intermediates to achieve the 5,7-dioxo moiety, typically using oxidizing agents like H₂O₂ or m-CPBA .

Q. Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like TFA can stabilize reactive intermediates .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey ObservationsReference
Thiazole formationThiourea, DMF, glacial acetic acid, 100°CMicrowave irradiation improves yield
Esterificationtert-Butyl bromoacetate, K₂CO₃, DMF, 60°CRequires anhydrous conditions
Oxidationm-CPBA, CH₂Cl₂, 0°C to RTMonitors by TLC for completion

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

  • X-ray crystallography : Resolves the 3D structure, confirming the stereochemistry of the thiazolopyrimidine core and tert-butyl ester orientation (e.g., bond angles and torsion angles) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., m/z [M+Na]+ calcd 820.2987, found 820.2990) .
  • HPLC-PDA : Assesses purity (>97% achievable with gradient elution using C18 columns and UV detection at 220–500 nm) .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish between dihydro and fully oxidized states, with characteristic shifts for the tert-butyl group (δ ~1.4 ppm) and carbonyl moieties (δ ~170 ppm) .

Advanced Research Questions

Q. How does the electronic structure of the thiazolopyrimidine core influence reactivity in medicinal chemistry applications?

The electron-deficient thiazolo[5,4-d]pyrimidine core facilitates nucleophilic attack at the C-2 and C-6 positions, enabling functionalization for drug discovery. For example:

  • Kinase inhibition : The core mimics ATP’s purine structure, allowing competitive binding to kinase active sites. Substituents like the tert-butyl acetate group modulate lipophilicity and bioavailability .
  • Mechanistic insights : DFT calculations reveal that the 5,7-dioxo groups increase electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

Q. How can researchers resolve contradictions in reported synthetic yields or unexpected byproducts?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify critical factors. For example, excess thiourea may reduce byproducts during thiazole formation .
  • In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Computational modeling : Predict reaction pathways using software like Gaussian or ORCA to explain discrepancies (e.g., why microwave heating favors a different transition state) .

Q. What strategies are recommended for studying this compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to proteins like kinases or proteases .
  • Crystallographic docking : Uses solved protein structures (e.g., PDB entries) to model binding poses, guided by the compound’s X-ray data .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.